molecular formula C9H9NO4S B13424361 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid

Katalognummer: B13424361
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: DKPDCIWNAFWJNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid typically involves the methylation of indole derivatives followed by sulfonation. One common method includes the reaction of 1-methyl-1H-indole-2-carboxylic acid with sulfonating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonated and methylated indole derivatives, which have significant applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-indole-2-carboxylic acid: Similar in structure but lacks the sulfonic acid group.

    6-Hydroxy-1H-indole-2-sulfonic acid: Similar but without the methyl group.

Uniqueness

6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is unique due to the presence of both the hydroxy and sulfonic acid groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry and industrial applications .

Eigenschaften

Molekularformel

C9H9NO4S

Molekulargewicht

227.24 g/mol

IUPAC-Name

6-hydroxy-1-methylindole-2-sulfonic acid

InChI

InChI=1S/C9H9NO4S/c1-10-8-5-7(11)3-2-6(8)4-9(10)15(12,13)14/h2-5,11H,1H3,(H,12,13,14)

InChI-Schlüssel

DKPDCIWNAFWJNO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC2=C1C=C(C=C2)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.